[2-(Oxan-2-yloxy)cyclopentyl]methanol
Description
Contextual Significance and Molecular Architecture within Cyclic Ether Derivatives
The significance of [2-(Oxan-2-yloxy)cyclopentyl]methanol lies in its molecular architecture, which is intrinsically linked to the chemistry of cyclic ether derivatives, specifically the tetrahydropyranyl (THP) protecting group. The THP group is prized in organic synthesis for its ease of installation, general stability under a wide range of non-acidic reaction conditions (including reactions with organometallics, hydrides, and oxidizing agents), and its straightforward removal under mild acidic conditions.
The formation of the THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran. This protection strategy is crucial in syntheses where a specific hydroxyl group needs to be shielded from unwanted reactions while other parts of the molecule are being modified. In the case of this compound, the secondary alcohol on the cyclopentane (B165970) ring is protected, leaving the primary hydroxymethyl group available for further chemical transformations such as oxidation, esterification, or conversion to a leaving group.
This differential protection is a cornerstone of modern synthetic strategy, allowing for the sequential and regioselective functionalization of polyol compounds. The cyclopentane core, being a common motif in a vast array of natural products and pharmaceuticals, further elevates the importance of this building block.
Overview of Academic Research Trajectories for Hydroxy-Protected Cyclopentane Scaffolds
Academic research has extensively explored the utility of hydroxy-protected cyclopentane scaffolds in the total synthesis of complex natural products and medicinally important compounds. The cyclopentane ring is a "privileged scaffold," meaning it is a structural motif that is recurrent in biologically active compounds, suggesting it has favorable properties for interacting with biological targets.
A prominent area of research where these scaffolds are of paramount importance is in the synthesis of prostaglandins (B1171923) . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Their structures are characterized by a cyclopentane ring with two side chains. The stereocontrolled synthesis of prostaglandins is a significant challenge in organic chemistry, and strategies often rely on the use of functionalized cyclopentane intermediates.
For instance, a key step in many prostaglandin (B15479496) syntheses involves the conjugate addition of a nucleophile to a cyclopentenone derivative. The stereochemical outcome of this addition is often directed by existing substituents on the ring. In this context, a protected hydroxyl group, such as the THP ether in structures analogous to this compound, can play a crucial role in directing the approach of incoming reagents, thereby controlling the stereochemistry of the newly formed chiral centers.
One notable synthesis of Prostaglandin F₂α (PGF₂α) utilizes a cyclopentanedione derivative where a hydroxyl group is protected as a THP ether. electronicsandbooks.com This protected intermediate undergoes a series of stereospecific reductions and further functionalization to construct the complex prostaglandin framework. electronicsandbooks.com The THP group is then removed under mild acidic conditions in a later stage of the synthesis to reveal the free hydroxyl group present in the final target molecule.
Furthermore, the development of enantioselective methods to synthesize chiral cyclopentane building blocks is an active area of research. These methods often provide access to intermediates with protected hydroxyl groups, which are then elaborated into a variety of complex molecules, including carbocyclic nucleoside analogues, which have shown promise as antiviral and anticancer agents. The ability to selectively protect one hydroxyl group over another in a cyclopentane diol is a critical step in many of these synthetic routes.
| Research Area | Significance of Hydroxy-Protected Cyclopentane Scaffolds |
| Prostaglandin Synthesis | Key intermediates for stereocontrolled construction of the cyclopentane core and side chains. The protecting group directs the stereochemical outcome of crucial reactions. electronicsandbooks.com |
| Carbocyclic Nucleoside Analogs | Serve as versatile precursors for the synthesis of antiviral and anticancer agents. Protection of hydroxyl groups allows for the selective introduction of the nucleobase. |
| Natural Product Synthesis | The cyclopentane motif is present in numerous complex natural products. Protected cyclopentane building blocks are essential for their total synthesis. |
| Medicinal Chemistry | The cyclopentane ring is a "privileged scaffold" in drug discovery. Hydroxy-protected derivatives are used to generate libraries of compounds for biological screening. |
Structure
3D Structure
Properties
IUPAC Name |
[2-(oxan-2-yloxy)cyclopentyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c12-8-9-4-3-5-10(9)14-11-6-1-2-7-13-11/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPZOQUMOOQFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53229-74-6 | |
| Record name | 2-[(tetrahydro-2H-pyran-2-yl)oxy]-cyclopentanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Oxan 2 Yloxy Cyclopentyl Methanol
Strategies for the Stereocontrolled Construction of the Functionalized Cyclopentane (B165970) Core
The primary challenge in the synthesis of [2-(Oxan-2-yloxy)cyclopentyl]methanol lies in the establishment of the desired relative and absolute stereochemistry of the two substituents on the five-membered ring. This necessitates the use of sophisticated stereocontrolled synthetic methods.
Enantioselective Approaches to Cyclopentylmethanol Precursors
The enantioselective synthesis of the cyclopentylmethanol core can be approached through various asymmetric transformations. One powerful strategy involves the use of chiral catalysts to desymmetrize achiral starting materials or to control the stereochemical outcome of ring-forming reactions. For instance, palladium-catalyzed asymmetric allylic alkylation has been effectively utilized to generate chiral tertiary alcohol stereocenters, which can serve as precursors to functionalized cyclopentanol (B49286) frameworks. nih.gov
Another prominent approach is the use of rhodium-catalyzed reactions of vinyldiazoacetates with chiral allyl alcohols to generate cyclopentanes with multiple stereogenic centers with high levels of stereoselectivity. nih.gov This method allows for the convergent synthesis of complex cyclopentane structures from readily available starting materials. Furthermore, the asymmetric synthesis of chiral cyclopentenones provides a versatile entry point to a variety of functionalized cyclopentane derivatives. acs.org These intermediates can then be subjected to stereoselective reduction and further functionalization to yield the desired cyclopentylmethanol precursors. The use of chiral auxiliaries in cyclization reactions also represents a classic yet effective method for establishing the desired stereochemistry. rsc.org
Diastereoselective Control in Cyclopentane Ring Functionalization
Once an enantiomerically enriched precursor is obtained, the next critical step is the diastereoselective functionalization of the cyclopentane ring to introduce the second substituent with the correct relative stereochemistry. Substrate-directed reactions, where the existing stereocenter guides the approach of the incoming reagent, are a common and effective strategy. For example, the stereoselective reduction of a cyclopentanone (B42830) precursor can be influenced by adjacent substituents, leading to the desired diastereomer of the corresponding cyclopentanol.
Ring-closing metathesis (RCM) catalyzed by ruthenium carbene complexes offers another avenue for the construction of cyclopentene (B43876) precursors, which can then undergo diastereoselective dihydroxylation or epoxidation followed by nucleophilic opening to install the required functional groups with high stereocontrol. tandfonline.comresearchgate.net The synthesis of prostaglandin (B15479496) analogs, which often feature highly substituted cyclopentane cores, has been a fertile ground for the development of such diastereoselective methods. libretexts.orgnih.govelectronicsandbooks.comnih.gov These strategies frequently rely on the use of temporary bridges or directing groups to ensure high levels of stereocontrol during the introduction of new substituents. libretexts.org
Chemo- and Regioselective Installation of the 2-Oxanyloxy (Tetrahydropyranyl) Ether Moiety
The protection of hydroxyl groups is a fundamental aspect of multi-step organic synthesis. The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including those involving strong bases, organometallics, and hydrides. organic-chemistry.org However, the introduction of the THP group creates a new stereocenter, which can lead to the formation of diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org
Optimized Protocols for Alcohol Tetrahydropyranylation
The standard method for the formation of THP ethers involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). Common acid catalysts include p-toluenesulfonic acid (TsOH) and pyridinium (B92312) p-toluenesulfonate (PPTS). total-synthesis.com To optimize this reaction, particularly for sensitive or sterically hindered substrates, various milder and more selective protocols have been developed. The use of solid-supported acid catalysts, such as silica-supported perchloric acid or zeolites, can facilitate the reaction and simplify the work-up procedure. organic-chemistry.org Solvent-free conditions catalyzed by bismuth triflate have also been shown to be highly efficient for the tetrahydropyranylation of a wide range of alcohols. organic-chemistry.org
| Catalyst | Typical Reaction Conditions | Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Dichloromethane (B109758), room temperature | Readily available, effective for simple alcohols | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane, room temperature | Milder than TsOH, suitable for acid-sensitive substrates | total-synthesis.com |
| Bismuth(III) triflate (Bi(OTf)3) | Solvent-free, room temperature | High efficiency, mild, insensitive to air and moisture | organic-chemistry.org |
| Zeolite H-beta | Dichloromethane, room temperature | Recyclable catalyst, mild conditions, short reaction times | organic-chemistry.org |
| Silica-supported perchloric acid (HClO4-SiO2) | Solvent-free, room temperature | Simple work-up, high yields | organic-chemistry.org |
Catalytic Methods for Selective THP Ether Formation
In the context of synthesizing this compound from a diol precursor, such as [2-(hydroxymethyl)cyclopentyl]methanol, the selective protection of the secondary alcohol over the primary alcohol is a significant challenge. While steric hindrance can sometimes be exploited, more sophisticated catalytic methods are often required to achieve high levels of chemoselectivity. The use of bulky catalysts or protecting group reagents can favor the reaction at the less sterically encumbered primary alcohol, leaving the secondary alcohol available for tetrahydropyranylation. Conversely, specific catalysts have been developed to enhance the reactivity of secondary alcohols. For instance, certain Lewis acids can coordinate to the diol in a manner that favors the protection of the secondary hydroxyl group. Furthermore, enzyme-catalyzed protection strategies can offer exquisite levels of chemo- and regioselectivity.
Deprotection Chemistry of the 2-Oxanyloxy Group in the Context of this compound
The removal of the THP protecting group is typically achieved under acidic conditions. organic-chemistry.org The lability of the THP ether to acid allows for its selective cleavage in the presence of other protecting groups that are stable to acid but labile to other conditions, thus enabling orthogonal protection strategies.
Common reagents for the deprotection of THP ethers include acetic acid in a mixture of tetrahydrofuran (B95107) and water, or catalytic amounts of a strong acid in an alcoholic solvent. total-synthesis.com The choice of deprotection conditions is crucial to avoid the undesired cleavage of other acid-sensitive functional groups that may be present in the molecule. For complex molecules, milder reagents such as PPTS in ethanol (B145695) are often preferred. total-synthesis.com
In addition to acidic hydrolysis, other methods for the deprotection of THP ethers have been developed to accommodate a wider range of functional groups. These include methods based on Lewis acids, such as magnesium bromide, and oxidative methods using reagents like N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water. organic-chemistry.org The development of such diverse deprotection protocols enhances the versatility of the THP protecting group in the synthesis of complex molecules like this compound.
| Reagent/Catalyst | Reaction Conditions | Key Features | Reference |
|---|---|---|---|
| Acetic acid/THF/H2O | Room temperature or gentle heating | Standard and reliable method | total-synthesis.com |
| PPTS/Ethanol | Reflux | Mild conditions, suitable for acid-sensitive substrates | total-synthesis.com |
| Bismuth(III) triflate (Bi(OTf)3) | Methanol (B129727), room temperature | Catalytic, mild | organic-chemistry.org |
| N-Bromosuccinimide (NBS)/β-cyclodextrin | Water, room temperature | Oxidative deprotection, environmentally friendly | organic-chemistry.org |
| Selectfluor™ | Acetonitrile (B52724)/water | Efficient cleavage under mild conditions | organic-chemistry.org |
Acid-Catalyzed Hydrolysis and Transacetalization Methods
The tetrahydropyranyl (THP) ether is a commonly used protecting group for alcohols due to its ease of installation and its stability under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases. organic-chemistry.org The cleavage of the THP ether, a critical step in multi-step syntheses, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgyoutube.com
The mechanism of hydrolysis involves the protonation of the ether oxygen of the THP group, followed by the departure of the alcohol to form a resonance-stabilized carbocation. youtube.com Subsequent attack by water leads to the formation of a hemiacetal, which is in equilibrium with 5-hydroxypentanal. stackexchange.com The liberated alcohol is the desired product. youtube.comstackexchange.com
A variety of acidic catalysts can be employed for the deprotection of THP ethers, ranging from strong mineral acids to milder solid-supported acids, which offer advantages such as easier work-up and recyclability. organic-chemistry.orgnih.gov The choice of catalyst and reaction conditions can be tailored to the sensitivity of the substrate.
Table 1: Selected Acidic Catalysts for the Deprotection of THP Ethers
| Catalyst | Conditions | Solvent | Notable Features |
|---|---|---|---|
| Hydrochloric Acid (HCl) | Aqueous solution | Methanol | Standard, strong acid conditions. google.com |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount | Methanol/Water | Commonly used, solid acid. youtube.com |
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount | Solvent-free | Mild, relatively non-toxic, and moisture-insensitive. organic-chemistry.org |
| Zeolite H-beta | Heterogeneous | Various | Recyclable solid acid, mild conditions. organic-chemistry.orgnih.gov |
Transacetalization is a related acid-catalyzed process where the THP group is transferred from one alcohol to another without the need for a separate deprotection-protection sequence. This method is particularly useful when a more valuable alcohol needs to be protected at the expense of a simpler one. The equilibrium of the reaction can be driven towards the desired product by using an excess of the recipient alcohol or by removing the liberated alcohol.
Orthogonal Protecting Group Strategies
In the synthesis of complex molecules with multiple functional groups, the use of orthogonal protecting groups is essential. jocpr.com Orthogonal protecting groups can be removed under distinct reaction conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.comnih.gov The THP ether, being acid-labile, is an integral part of many orthogonal protection schemes. nih.gov
For a molecule like this compound, if an additional functional group were present on the cyclopentane ring, an orthogonal protecting group strategy would be necessary for selective manipulation. For instance, a second hydroxyl group could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether. The THP group can be selectively cleaved under acidic conditions that leave the TBDMS group intact. Conversely, the TBDMS group can be removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), without affecting the THP ether. jocpr.com
Table 2: Examples of Protecting Groups Orthogonal to THP Ethers
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal to THP Deprotection |
|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole (B134444) | TBAF or HF | Yes |
| Benzyl (B1604629) (Bn) Ether | BnBr, NaH | H₂, Pd/C | Yes |
| Acetate (Ac) Ester | Ac₂O, Pyridine | K₂CO₃, MeOH | Yes |
Convergent and Divergent Synthetic Pathways to this compound and its Analogues
The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies to enhance efficiency and generate molecular diversity.
Multicomponent Reactions Incorporating Cyclopentyl or Tetrahydropyranyl Fragments
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of each starting material. nih.govmdpi.comebrary.net MCRs are highly atom- and step-economical, making them ideal for the rapid generation of compound libraries. mdpi.com
A relevant example is the use of an isocyanide-based MCR to create tetrasubstituted cyclopentenyl frameworks. nih.gov In such a reaction, a cyclic hemiacetal derived from a cyclopentyl precursor could act as a bifunctional substrate, reacting with an isocyanide and another component to build a highly functionalized cyclopentane ring in a diastereoselective manner. nih.gov This approach allows for the incorporation of the core cyclopentyl fragment in a single, complexity-generating step.
While direct MCRs to form this compound are not prominently documented, established MCRs could be adapted. For instance, a Passerini or Ugi reaction could potentially utilize a cyclopentyl-containing aldehyde or isocyanide. numberanalytics.com
Table 3: Conceptual Application of MCRs for Analogue Synthesis
| MCR Type | Reactants | Potential Product Scaffold |
|---|---|---|
| Isocyanide-based MCR | Cyclic hemiacetal (cyclopentyl), isocyanide, etc. | Highly substituted cyclopentyl derivatives nih.gov |
| Passerini Reaction | Cyclopentanecarboxaldehyde, carboxylic acid, isocyanide | α-Acyloxy carboxamide with a cyclopentyl moiety mdpi.com |
| Ugi Reaction | Cyclopentylamine, aldehyde, carboxylic acid, isocyanide | Peptidomimetic scaffold with a cyclopentyl group numberanalytics.com |
Modular Synthesis for Scaffold Diversity
Modular synthesis is a strategy that allows for the systematic variation of different regions of a molecule's structure to create a library of analogues. rsc.org This approach is fundamental to diversity-oriented synthesis, where the goal is to explore chemical space by creating structurally diverse molecules. nih.gov
For this compound, a modular approach would involve preparing a set of distinct building blocks for each key component: the cyclopentane core, the side chain, and the protecting group. For example, a variety of substituted cyclopent-3-en-1-ols can serve as precursors to different cyclopentane scaffolds. nih.gov These can be subjected to transformations to introduce various side chains in place of the methanol group. Finally, a selection of protecting groups can be employed.
This modularity enables the generation of a library of analogues with diverse stereochemistry and substitution patterns, which is valuable for structure-activity relationship studies in drug discovery. rsc.orgnih.gov The synthesis of 1,2,4-trisubstituted cyclopentanes as platforms for diversity highlights how functional group manipulations on the cyclopentane ring can be systematically controlled to produce a variety of compounds. nih.gov
Chemical Reactivity and Mechanistic Transformations of 2 Oxan 2 Yloxy Cyclopentyl Methanol
Reaction Chemistry of the Primary Alcohol Functionality
The presence of a primary alcohol alongside a tetrahydropyranyl (THP) protected alcohol defines the chemoselectivity of [2-(Oxan-2-yloxy)cyclopentyl]methanol. The THP ether serves as a robust protecting group, stable under a variety of conditions including strongly basic media, organometallic reagents, hydrides, and various alkylating and acylating agents. organic-chemistry.orgunito.it This stability allows for selective transformations to be carried out on the unprotected primary hydroxyl group. youtube.com
Selective Oxidation Protocols (e.g., to Aldehydes, Carboxylic Acids, Esters)
The selective oxidation of the primary alcohol in this compound can be achieved using a range of modern reagents that are compatible with the acid-sensitive THP protecting group. The choice of oxidant dictates the final oxidation state of the carbon atom, yielding aldehydes, carboxylic acids, or, through subsequent reactions, esters.
Mild oxidizing agents are required to convert the primary alcohol to an aldehyde without over-oxidation or cleavage of the THP ether. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) in anhydrous solvents like dichloromethane (B109758) are effective for this transformation. Other modern methods, including the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane oxidation, also provide high yields of the corresponding aldehyde under neutral or near-neutral conditions, thus preserving the integrity of the THP group.
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. However, many classical strong oxidants like potassium permanganate (B83412) or acidic dichromate solutions are incompatible with the THP ether. A two-step procedure is often employed, wherein the alcohol is first oxidized to the aldehyde using a mild reagent, followed by further oxidation to the carboxylic acid using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger (e.g., 2-methyl-2-butene), known as the Pinnick oxidation. This method is highly effective for oxidizing aldehydes to carboxylic acids in the presence of acid-sensitive functional groups.
Esters can be prepared from the intermediate aldehyde or the carboxylic acid. Alternatively, direct oxidative esterification can be performed. For instance, treatment of the primary alcohol with bromine or N-bromosuccinimide (NBS) in the presence of a different alcohol can lead directly to the formation of an ester.
| Target Functional Group | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | CH₂Cl₂, rt | Mild, selective for 1° alcohols. |
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Neutral conditions, good for sensitive substrates. |
| Carboxylic Acid | Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) | t-BuOH/H₂O, rt | Performed on the intermediate aldehyde. |
| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to rt | Harshly acidic; may cleave the THP group. |
| Ester | Oxidative Esterification (e.g., with NBS, alcohol) | Solvent, rt | Direct conversion from the primary alcohol. |
Alkylation, Acylation, and Silylation Reactions
The nucleophilic character of the primary alcohol allows for its conversion into ethers, esters, and silyl (B83357) ethers through reactions with appropriate electrophiles. The THP group is stable under the typically basic or neutral conditions used for these transformations. organic-chemistry.org
Alkylation to form ethers is commonly achieved via the Williamson ether synthesis. The alcohol is first deprotonated with a base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. google.com This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide being effective. google.comgoogle.com
Acylation to produce esters is readily accomplished by treating the alcohol with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine is often used as both the base and the solvent, serving to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction.
Silylation converts the alcohol into a silyl ether, which can serve as an alternative protecting group. Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl). These reactions are typically carried out in the presence of a base such as imidazole (B134444) or triethylamine (B128534) in a solvent like dichloromethane or DMF.
| Transformation | Reagent(s) | Resulting Group | Typical Conditions |
|---|---|---|---|
| Alkylation | 1. NaH 2. R-X (e.g., CH₃I) | Ether (-OCH₃) | DMF or DMA, 0°C to rt |
| Acylation | Ac₂O or RCOCl, Pyridine | Ester (-OCOCH₃) | Pyridine, 0°C to rt |
| Silylation | TBDMSCl, Imidazole | Silyl Ether (-OTBDMS) | DMF, rt |
Radical Reactions and Reductive Transformations
The primary alcohol itself is generally unreactive in radical reactions, but it can be converted into a derivative suitable for such transformations. The Barton-McCombie deoxygenation is a classic example, involving the conversion of the alcohol to a thiocarbonyl derivative, such as a xanthate ester. Subsequent treatment with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride) results in the reductive cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom.
Regarding reductive transformations, the THP ether is stable to most common reducing agents, including lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.orgresearchgate.net However, it should be noted that some commercial palladium on carbon catalysts can contain acidic impurities (from residual PdCl₂), which in the presence of an alcohol solvent like ethanol (B145695), can generate sufficient acid to catalyze the cleavage of the THP group. researchgate.net The primary alcohol group itself is at its lowest oxidation state and cannot be further reduced.
Stereoselective Transformations of the Cyclopentane (B165970) Ring System
The cyclopentane ring of this compound provides a scaffold for stereoselective reactions, where the existing stereocenters can direct the outcome of further transformations.
Ring-Opening and Ring-Expansion/Contraction Reactions
While ring-opening is not a typical reaction for a stable carbocycle like cyclopentane, ring-expansion is a well-documented transformation for cyclopentylmethanol derivatives. quora.com Under strong acidic conditions (e.g., H₂SO₄), the primary alcohol can be protonated, leading to the elimination of a water molecule. This generates a primary carbocation, which is highly unstable and readily undergoes rearrangement. A 1,2-alkyl shift, involving the migration of a C-C bond from the ring to the exocyclic carbon, results in a ring expansion. This process transforms the five-membered ring into a more stable six-membered ring, yielding a secondary cyclohexyl carbocation. Subsequent elimination of a proton leads to the formation of cyclohexene. quora.com It is critical to note that the acidic conditions required for this rearrangement will also cleave the THP protecting group. total-synthesis.com The driving force for this expansion is the increased stability of the six-membered ring and the conversion of a primary carbocation to a more stable secondary one. chemistrysteps.comstackexchange.com
Ring-contraction reactions are less common for cyclopentane systems but can be achieved through specific rearrangements, such as the Favorskii rearrangement, if a suitable α-haloketone derivative is first synthesized from the starting material. wikipedia.org
Functional Group Interconversions on the Cyclopentyl Core
Functional group interconversions (FGI) on the cyclopentane ring allow for the modification of the existing alcohol and protected alcohol groups to introduce new functionalities with stereochemical control. fiveable.meub.edu A powerful strategy involves converting the primary alcohol into a good leaving group, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of pyridine.
Once formed, the tosylate or mesylate is an excellent substrate for Sₙ2 reactions. Treatment with a wide range of nucleophiles (e.g., azide, cyanide, halides) leads to the displacement of the leaving group and the formation of a new C-nucleophile bond. vanderbilt.edu A key feature of the Sₙ2 mechanism is the inversion of configuration at the carbon center, providing a reliable method for controlling the stereochemistry of the newly introduced functional group relative to the other substituent on the ring. The THP-protected alcohol at the adjacent position can exert a steric influence on the approach of the incoming nucleophile, potentially affecting reaction rates.
Reactivity Profiling of the Oxanyloxy Ether Linkage
The oxanyloxy group, a tetrahydropyranyl (THP) ether, serves as a common protecting group for alcohols in organic synthesis. Its reactivity is characterized by a general stability towards many reagents, yet a pronounced lability under acidic conditions. total-synthesis.comorganic-chemistry.org This dual nature is central to its utility and is explored in detail for this compound.
Stability and Lability Under Diverse Chemical Conditions (e.g., Lewis Acid, Organometallic Reagents)
The stability of the oxanyloxy ether linkage in this compound is highly dependent on the reaction conditions. While it is resilient to basic, nucleophilic, and many reducing and oxidizing conditions, it is readily cleaved by protic and Lewis acids. thieme-connect.de
Lewis Acids:
The acetal (B89532) nature of the THP ether makes it susceptible to cleavage catalyzed by Lewis acids. This process involves coordination of the Lewis acid to one of the ether oxygen atoms, which weakens the carbon-oxygen bond and facilitates cleavage to reveal the parent alcohol and a stabilized carbocation derived from the tetrahydropyran (B127337) ring. youtube.com The lability in the presence of various Lewis acids is a well-documented characteristic of THP ethers. organic-chemistry.org A range of Lewis acids can effect this transformation, with varying degrees of efficiency and selectivity, allowing for deprotection under mild conditions. organic-chemistry.org For instance, catalysts like bismuth triflate and titanium tetrachloride have been employed for the cleavage of THP ethers. organic-chemistry.org
| Lewis Acid | Typical Conditions | Observations on THP Ether Lability | Reference |
|---|---|---|---|
| Bismuth Triflate (Bi(OTf)3) | Catalytic amount, solvent-free or in organic solvent | Efficiently catalyzes the deprotection of THP ethers. | organic-chemistry.org |
| Titanium Tetrachloride (TiCl4) | Stoichiometric or catalytic amounts, often with a scavenger | Effective for THP ether cleavage, can be used for direct conversion to other functional groups. | organic-chemistry.org |
| Ferric Perchlorate (Fe(ClO4)3) | Catalytic amounts in organic solvents | Reported as a mild and efficient catalyst for deprotection. | nih.gov |
| Cerium(IV) Sulfate Tetrahydrate (Ce(SO4)2·4H2O) | Catalytic amounts, often in methanol (B129727) | Provides highly chemoselective deprotection of THP ethers. | researchgate.net |
Organometallic Reagents:
A key feature of the oxanyloxy group is its general stability towards organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). organic-chemistry.orgthieme-connect.de This stability is particularly pronounced at low temperatures, typically below 0 °C. thieme-connect.de This resilience allows for synthetic transformations on other parts of a molecule containing a THP ether without affecting the protecting group. The stability arises from the fact that the ether oxygens are relatively weak Lewis bases and the carbon-oxygen bonds of the acetal are not susceptible to nucleophilic attack by the carbanionic portion of the organometallic reagent under these conditions.
| Organometallic Reagent | Typical Conditions | Stability of Oxanyloxy Linkage | Reference |
|---|---|---|---|
| Grignard Reagents (e.g., CH3MgBr) | Anhydrous ether or THF, T < 0 °C | Generally stable. | thieme-connect.de |
| Organolithium Reagents (e.g., n-BuLi) | Anhydrous ether or THF, T < 0 °C | Generally stable. | thieme-connect.de |
| Organocuprates (e.g., Li(CH3)2Cu) | Anhydrous ether or THF, T < 0 °C | Generally stable. | thieme-connect.de |
Rearrangement Reactions Involving the Oxanyloxy Moiety
Based on a comprehensive review of the scientific literature, rearrangement reactions directly involving the oxanyloxy (tetrahydropyranyl) moiety of compounds like this compound are not a commonly reported phenomenon. The primary reactivity of the THP ether under acidic conditions is cleavage (deprotection) to regenerate the alcohol. total-synthesis.comyoutube.com Searches for acid-catalyzed intramolecular reactions, cyclizations, or neighboring group participation leading to a rearrangement of the tetrahydropyran ring itself did not yield specific examples for this class of compounds.
While a total-synthesis.comnih.gov-Wittig rearrangement of certain sec-aromatic THP acetal compounds has been reported, this reaction occurs under strongly basic conditions (i-BuLi) and involves a rearrangement of the carbon skeleton adjacent to the acetal, initiated by deprotonation at that position, rather than a rearrangement of the oxanyloxy group itself. acgpubs.org Other related research focuses on the synthesis of tetrahydropyran rings via methods like the Prins cyclization, not the rearrangement of a pre-formed THP ether. ntu.edu.sgbeilstein-journals.org
The stability of the tetrahydropyran ring system itself, being a saturated six-membered heterocycle, contributes to its general lack of propensity for rearrangement under typical reaction conditions where the ether linkage is either stable or undergoes cleavage. nih.gov Therefore, in the context of the chemical transformations of this compound, the reactivity of the oxanyloxy group is predominantly characterized by its role as a protecting group that is stable under many conditions but can be readily removed, rather than participating in rearrangement reactions.
Stereochemical Investigations and Control in 2 Oxan 2 Yloxy Cyclopentyl Methanol Synthesis
Strategies for Enantiomeric and Diastereomeric Purity
Achieving high levels of enantiomeric and diastereomeric purity in the synthesis of [2-(Oxan-2-yloxy)cyclopentyl]methanol requires sophisticated synthetic strategies. These strategies can be broadly categorized into the use of chiral catalysts for asymmetric synthesis and the exploitation of substrate-controlled stereoselection.
Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. While specific catalysts developed exclusively for the synthesis of this compound are not extensively documented, general principles of asymmetric synthesis can be applied. The key bond-forming reactions that establish the stereochemistry of the 2-(hydroxymethyl)cyclopentanol (B2454348) precursor are prime targets for catalytic asymmetric approaches.
For instance, the asymmetric reduction of a prochiral 2-(methoxycarbonyl)cyclopentanone could be achieved using chiral metal-hydride complexes. Catalysts based on ruthenium, rhodium, or iridium, bearing chiral phosphine (B1218219) ligands such as BINAP, have proven effective in the asymmetric hydrogenation of ketones, often affording high enantiomeric excess (ee). Another approach involves the asymmetric epoxidation of cyclopentene (B43876), followed by regioselective ring-opening with a methanol (B129727) equivalent, which can establish the trans-1,2-diol stereochemistry.
The development of chiral catalysts for such transformations is an active area of research. The ideal catalyst would not only provide high enantioselectivity but also exhibit high turnover numbers and operate under mild reaction conditions.
Table 1: Examples of Chiral Catalyst Systems for Key Asymmetric Transformations
| Transformation | Catalyst Type | Chiral Ligand Example | Potential Application in Synthesis |
| Asymmetric Hydrogenation of Ketones | Ruthenium-based | (R)-BINAP | Reduction of 2-formylcyclopentanone |
| Asymmetric Epoxidation | Titanium-based | Diethyl Tartrate (Sharpless Epoxidation) | Epoxidation of a cyclopentenylmethanol derivative |
| Asymmetric Aldol Reaction | Proline-derived organocatalysts | L-Proline | Reaction of cyclopentanone (B42830) with formaldehyde |
Substrate-controlled stereoselection relies on the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. rsc.orgresearchgate.netrsc.org In the context of this compound synthesis, if a chiral, enantiomerically pure precursor is used, its stereocenters can influence the formation of new stereocenters.
For example, starting with an enantiopure cyclopentene derivative, a diastereoselective epoxidation or dihydroxylation reaction can be employed. The existing stereocenter on the cyclopentane (B165970) ring will direct the attacking reagent to one face of the double bond, leading to the preferential formation of one diastereomer. The size and nature of the substituents on the chiral substrate play a crucial role in the level of diastereoselectivity achieved. researchgate.netrsc.org
Furthermore, the protection of the diol precursor, 2-(hydroxymethyl)cyclopentanol, with 3,4-dihydro-2H-pyran (DHP) introduces a new stereocenter at the anomeric carbon of the THP ring. total-synthesis.com This results in the formation of a pair of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions and the relative stereochemistry of the diol. While this reaction is often not highly diastereoselective, the resulting diastereomers can potentially be separated chromatographically.
Conformational Analysis of the Cyclopentyl and Tetrahydropyranyl Rings
The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. chempedia.infodalalinstitute.com The energy barrier between these conformations is low, leading to rapid interconversion at room temperature. dalalinstitute.com The presence of substituents, such as the hydroxymethyl and the tetrahydropyranyloxy groups, will favor certain conformations to minimize steric interactions. For a 1,2-disubstituted cyclopentane, a trans configuration generally leads to a more stable arrangement where both substituents can occupy pseudo-equatorial positions in a half-chair conformation.
The tetrahydropyran (B127337) ring typically adopts a chair conformation, similar to cyclohexane. scripps.edulibretexts.org However, the presence of the oxygen atom introduces the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (C2) to occupy the axial position, despite potential steric hindrance. scripps.eduwikipedia.orgstudylib.net This effect is a result of a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding σ* orbital of the C-O bond of the substituent. studylib.net
Theoretical calculations, such as ab initio and density functional theory (DFT) methods, can be employed to model the various possible conformations and predict their relative energies. researchgate.net Experimental techniques like NMR spectroscopy, particularly the measurement of coupling constants and Nuclear Overhauser Effects (NOEs), provide valuable information about the predominant solution-state conformation.
The preferred conformation of this compound can significantly impact its reactivity. The accessibility of the hydroxyl group and the ether linkages for further reactions is determined by their spatial orientation (axial vs. equatorial). For example, an equatorially positioned hydroxymethyl group on the cyclopentane ring would be more sterically accessible for reactions like esterification or oxidation compared to an axially oriented one.
Furthermore, the conformation of the THP ring can influence the reactivity of the acetal (B89532) linkage. The anomeric effect, by stabilizing the axial orientation of the cyclopentanyloxy group, can affect the rate of hydrolysis of the THP ether. acs.orgacs.org The stereoelectronic requirements of certain reactions can also be met more readily in one conformation over another, leading to enhanced selectivity.
Resolution and Separation of Stereoisomers of this compound
When a stereoselective synthesis is not employed or does not provide sufficient purity, the resolution of a racemic or diastereomeric mixture of this compound or its precursors becomes necessary.
The diastereomers formed upon the introduction of the THP group can often be separated using standard chromatographic techniques such as column chromatography on silica (B1680970) gel, as diastereomers have different physical properties. total-synthesis.comchromforum.org The efficiency of separation depends on the difference in polarity and shape of the diastereomers.
For the resolution of a racemic mixture of the 2-(hydroxymethyl)cyclopentanol precursor, several methods can be considered. One common approach is the formation of diastereomeric derivatives by reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or its derivative. The resulting diastereomeric esters can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary.
Enzymatic kinetic resolution is another powerful technique for separating enantiomers of chiral alcohols. rsc.orgresearchgate.netjocpr.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol in the presence of an acyl donor, leaving the other enantiomer unreacted. jocpr.commdpi.com The acylated and unreacted alcohols can then be easily separated. This method often provides high enantiomeric purity for both the product and the recovered starting material. rsc.orgjocpr.com
Table 2: Comparison of Resolution and Separation Techniques
| Technique | Principle | Application | Advantages | Disadvantages |
| Chromatography | Differential partitioning of diastereomers between stationary and mobile phases. | Separation of THP-ether diastereomers. | Widely applicable, can be scaled up. | May require significant solvent usage. |
| Diastereomeric Salt/Ester Formation | Formation of separable diastereomeric derivatives with a chiral resolving agent. | Resolution of racemic 2-(hydroxymethyl)cyclopentanol. | Can be highly effective, allows for purification by crystallization. | Requires stoichiometric amounts of a chiral auxiliary, involves additional reaction steps. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. | Resolution of racemic 2-(hydroxymethyl)cyclopentanol. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for one enantiomer is 50%. |
Chromatographic Enantioseparation Techniques
Chromatographic methods are powerful tools for the separation of enantiomers. In the context of this compound, these techniques are often applied to its precursor, 2-(hydroxymethyl)cyclopentanol, due to the potential for the tetrahydropyranyl (THP) group to be introduced stereoselectively or removed after resolution. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for analytical and preparative-scale enantioseparation.
The selection of the CSP is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability and excellent resolving power. The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector immobilized on the stationary phase.
For the separation of 2-(hydroxymethyl)cyclopentanol enantiomers, a typical approach involves the use of a chiral column packed with a derivatized polysaccharide. The mobile phase composition, a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve the best balance between resolution and analysis time.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 25 | > 1.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | 85:15 | 0.8 | 30 | > 1.8 |
Diastereomeric Salt Formation and Crystallization
Another classical and effective method for resolving racemic mixtures is through the formation of diastereomeric salts. This technique is particularly applicable to the resolution of the precursor, 2-(hydroxymethyl)cyclopentanol, which can be derivatized to introduce an acidic or basic handle for salt formation with a chiral resolving agent.
The principle of this method lies in the different physical properties of diastereomers, such as solubility. When a racemic mixture of an acid or base is reacted with a single enantiomer of a chiral resolving agent, a pair of diastereomeric salts is formed. These diastereomers can then be separated by fractional crystallization based on their solubility differences in a suitable solvent.
For the resolution of a racemic alcohol like 2-(hydroxymethyl)cyclopentanol, it would first be converted into a derivative, such as a phthalate (B1215562) half-ester, to introduce a carboxylic acid group. This acidic derivative can then be reacted with a chiral base, for instance, a chiral amine like (+)- or (-)-α-methylbenzylamine, to form diastereomeric salts.
The success of this method hinges on the choice of the resolving agent and the crystallization solvent. A systematic screening of various resolving agents and solvents is often necessary to identify the optimal conditions for selective crystallization of one diastereomer.
| Chiral Resolving Agent | Crystallization Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee%) of Recovered Alcohol |
| (+)-α-Methylbenzylamine | Ethanol (B145695)/Water | 40-45 | > 95% |
| (-)-Brucine | Acetone | 35-40 | > 98% |
| (+)-Dehydroabietylamine | Methanol | 42-48 | > 97% |
This table presents hypothetical data for illustrative purposes, based on common resolving agents and expected outcomes for the resolution of cyclic alcohols via their acidic derivatives. Specific experimental data for 2-(hydroxymethyl)cyclopentanol is not widely published.
Following the separation of the diastereomeric salts, the desired enantiomer of the original alcohol is regenerated by hydrolyzing the salt and removing the chiral resolving agent. This method, while often requiring more optimization than chromatographic techniques, can be highly effective for large-scale preparations.
Advanced Analytical Methodologies for Structural and Stereochemical Elucidation of 2 Oxan 2 Yloxy Cyclopentyl Methanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Determination
NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. For a compound like [2-(Oxan-2-yloxy)cyclopentyl]methanol, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the substituents on the cyclopentyl ring and the anomeric center of the oxane ring.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity (splitting patterns), while the ¹³C NMR spectrum shows the number of unique carbon atoms. However, due to signal overlap, particularly in the aliphatic regions of the cyclopentyl and oxane rings, 2D NMR experiments are essential for complete assignment.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the cyclopentyl ring and separately within the oxane ring, allowing for the assignment of adjacent CH and CH₂ groups.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each cross-peak in an HSQC spectrum represents a C-H bond. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique shows correlations between protons and carbons over longer ranges, typically two to four bonds. wikipedia.org This is crucial for connecting the different fragments of the molecule. For instance, a key HMBC correlation would be observed between the anomeric proton of the oxane ring (H-2') and the carbon of the cyclopentyl ring to which the oxygen is attached (C-2), unequivocally confirming the ether linkage between the two rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the relative stereochemistry. For example, a NOESY correlation between the proton at C-2 of the cyclopentyl ring and specific protons of the hydroxymethyl group at C-1 would suggest a cis relationship between these two substituents. The absence of such a correlation would imply a trans arrangement.
The following table presents predicted ¹H and ¹³C NMR chemical shifts for a diastereomer of this compound. Actual values may vary depending on the solvent and the specific stereoisomer.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| 1 | ~2.0-2.2 | ~45-50 | COSY with H-2, H-5; HMBC with C-2, C-5, -CH₂OH |
| 2 | ~3.8-4.0 | ~80-85 | COSY with H-1, H-3; HMBC with C-1, C-3, C-2' |
| 3 | ~1.5-1.9 | ~28-34 | COSY with H-2, H-4 |
| 4 | ~1.5-1.9 | ~22-26 | COSY with H-3, H-5 |
| 5 | ~1.5-1.9 | ~28-34 | COSY with H-4, H-1 |
| -CH₂OH | ~3.5-3.7 | ~62-68 | COSY with -OH (if visible); HMBC with C-1 |
| 2' (anomeric) | ~4.5-4.7 | ~98-102 | COSY with H-3'; HMBC with C-2, C-6' |
| 3' | ~1.5-1.8 | ~30-35 | COSY with H-2', H-4' |
| 4' | ~1.5-1.8 | ~20-25 | COSY with H-3', H-5' |
| 5' | ~1.5-1.8 | ~25-30 | COSY with H-4', H-6' |
| 6' | ~3.4-3.6 (eq), ~3.8-4.0 (ax) | ~62-66 | COSY with H-5' |
Data is predicted based on typical values for cyclopentanol (B49286), methanol (B129727), and tetrahydropyran (B127337) derivatives. Numbering: Cyclopentyl ring C1-C5, with C1 bearing the methanol and C2 the ether. Oxane ring C2'-C6'.
Standard NMR spectroscopy cannot distinguish between enantiomers, as they have identical spectral parameters in an achiral environment. nih.gov Given that this compound possesses multiple chiral centers (C-1, C-2 on the cyclopentyl ring and C-2' on the oxane ring), it can exist as a mixture of enantiomers and diastereomers. Advanced NMR methods are employed to analyze such mixtures, primarily for determining enantiomeric excess (ee).
These methods involve introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. Since diastereomers have different physical properties, they produce distinct NMR spectra.
Chiral Solvating Agents (CSAs): These are chiral molecules added to the NMR sample that form weak, rapidly exchanging complexes with the analyte enantiomers. acs.org The differential interaction leads to the formation of diastereomeric solvates with slightly different chemical shifts, allowing for the integration of separate signals to quantify the enantiomeric ratio.
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte's functional groups (in this case, the primary alcohol) to form a new molecule with an additional stereocenter. nih.gov The resulting products are stable diastereomers, which will exhibit distinct signals in both ¹H and ¹³C NMR spectra, often with greater separation than that achieved with CSAs. An example would be esterification with Mosher's acid chloride.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
HRMS is a critical technique for determining the elemental composition of a molecule with high precision and for probing its structure through fragmentation analysis.
HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. For this compound (C₁₁H₂₀O₃), the theoretical exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimental value.
Molecular Formula: C₁₁H₂₀O₃
Nominal Mass: 200 amu
Calculated Exact Mass ([M+H]⁺): 201.14852 Da
An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides strong evidence for the C₁₁H₂₀O₃ formula. Furthermore, the instrument can resolve the isotopic pattern arising from the natural abundance of ¹³C. The relative intensity of the [M+1]⁺ peak compared to the [M]⁺ peak can be used to confirm the number of carbon atoms in the molecule.
In tandem mass spectrometry (MS/MS), ions of a specific m/z (e.g., the protonated parent molecule at m/z 201.1) are isolated and then fragmented by collision with an inert gas. Analysis of the resulting fragment ions provides information about the molecule's structure.
Key fragmentation pathways for this compound would likely include:
Cleavage of the Glycosidic Bond: This is often a dominant fragmentation pathway for ethers. It can lead to two primary fragments: the oxonium ion of the tetrahydropyran ring (m/z 85.06) and the remaining cyclopentylmethanol fragment.
Loss of Water: Dehydration from the protonated molecule can occur, leading to a fragment at m/z 183.13.
Loss of the Hydroxymethyl Group: Cleavage of the C1-CH₂OH bond would result in a loss of 31 Da (CH₃O).
| Predicted m/z | Proposed Fragment Formula | Structural Origin |
| 201.1485 | [C₁₁H₂₁O₃]⁺ | Protonated Molecule [M+H]⁺ |
| 183.1380 | [C₁₁H₁₉O₂]⁺ | [M+H - H₂O]⁺ |
| 115.0754 | [C₆H₁₁O₂]⁺ | [Cyclopentylmethanol part + H]⁺ after loss of dihydropyran |
| 101.0961 | [C₅H₉O₂]⁺ | [M+H - THP ring]⁺ |
| 85.0648 | [C₅H₉O]⁺ | Tetrahydropyranyl oxonium ion |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, with the broadening due to hydrogen bonding.
C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹ correspond to the stretching vibrations of the aliphatic C-H bonds in the cyclopentyl and oxane rings.
C-O Stretch: The spectrum will feature strong C-O stretching bands. The band for the primary alcohol (C-OH) is typically found around 1050-1150 cm⁻¹, while the ether linkages (C-O-C) will show characteristic absorptions in the 1070-1150 cm⁻¹ region. The acetal (B89532) C-O bonds within the THP ether group contribute to this complex region.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | 3200 - 3600 | Alcohol (-OH) |
| C-H Stretch (sp³) | 2850 - 3000 | Aliphatic CH, CH₂ |
| CH₂ Bend | 1450 - 1470 | Aliphatic CH₂ |
| C-O Stretch | 1050 - 1150 | Alcohol (C-OH) and Ether (C-O-C) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is anticipated to exhibit characteristic absorption bands corresponding to its alcohol and ether functionalities, as well as the hydrocarbon framework.
The most prominent feature is expected to be a broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is predicted to appear in the 1050-1000 cm⁻¹ range.
The presence of the oxane (tetrahydropyran) ring, an ether, should give rise to a distinct C-O-C stretching band, typically observed in the region of 1150-1070 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclopentyl and oxane rings are expected to be observed between 3000 and 2850 cm⁻¹. Furthermore, C-H bending vibrations for the CH₂ groups are anticipated around 1465 cm⁻¹.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3000-2850 | Medium to Strong | C-H Stretch | Aliphatic (Cyclopentyl, Oxane) |
| 1465 | Medium | C-H Bend | CH₂ |
| 1150-1070 | Strong | C-O-C Stretch | Ether (Oxane ring) |
| 1050-1000 | Medium to Strong | C-O Stretch | Primary Alcohol |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be valuable for characterizing the carbocyclic and heterocyclic ring structures.
Strong Raman scattering is expected for the C-C bond vibrations within the cyclopentyl and oxane rings. The symmetric C-O-C stretching of the ether linkage in the oxane ring, which may be weak in the IR spectrum, could show a more prominent signal in the Raman spectrum, typically in the 900-800 cm⁻¹ region. The C-H stretching and bending vibrations will also be present, often with strong intensities for the stretching modes. Analysis of the low-frequency region (below 400 cm⁻¹) can provide information about the puckering and conformational modes of the five- and six-membered rings.
Table 2: Predicted Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group / Structural Feature |
|---|---|---|---|
| 3000-2850 | Strong | C-H Stretch | Aliphatic (Cyclopentyl, Oxane) |
| 1460-1440 | Medium | C-H Bend | CH₂ |
| 1100-1000 | Medium | C-C Stretch | Ring Skeletons |
| 900-800 | Medium | Symmetric C-O-C Stretch | Ether (Oxane ring) |
| < 400 | Weak to Medium | Ring Puckering/Deformation | Cyclopentyl and Oxane Rings |
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all chiral centers. For this compound, which possesses multiple stereocenters, this technique would be invaluable.
To perform X-ray crystallography, a suitable single crystal of the compound must be grown. The resulting crystal structure would reveal the relative orientation of the methanol group and the oxanyloxy substituent on the cyclopentyl ring (cis or trans). Furthermore, if a chiral resolving agent is used or if the compound crystallizes in a chiral space group, the absolute configuration (R or S) of each stereocenter can be determined.
The conformation of the cyclopentyl ring, which is typically a non-planar envelope or twist conformation, would be precisely defined. Similarly, the chair conformation of the oxane ring and the orientation of its attachment to the cyclopentyl ring via the anomeric carbon would be elucidated. This level of structural detail is crucial for understanding the molecule's physical and biological properties.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating its various stereoisomers.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of a sample and for quantifying the amounts of different components in a mixture.
For GC analysis, the compound would likely need to be derivatized to increase its volatility and thermal stability, for example, by silylating the primary alcohol group. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable for separating the diastereomers of the derivatized compound. The relative peak areas in the resulting chromatogram would provide a quantitative measure of the diastereomeric ratio.
HPLC, particularly in reversed-phase mode using a C18 column, is also well-suited for purity analysis. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be employed. The different diastereomers of this compound are expected to have slightly different polarities and thus different retention times, allowing for their separation and quantification.
Table 3: Typical Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| GC | Dimethylpolysiloxane | Helium | Flame Ionization Detector (FID) | Purity and Diastereomeric Ratio (after derivatization) |
| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water Gradient | UV (if chromophore present) or Refractive Index (RI) | Purity and Diastereomeric Ratio |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
To separate the enantiomers of a specific diastereomer of this compound and to determine the enantiomeric excess (ee), chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including those with cyclic structures and alcohol functionalities. The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. The retention times of the two enantiomers will differ, and the ratio of their peak areas can be used to calculate the enantiomeric excess.
Table 4: Typical Chiral HPLC Conditions for Enantiomeric Excess Determination
| Parameter | Description |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |
| Mobile Phase | Hexane (B92381)/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (at a low wavelength if no strong chromophore) |
| Application | Separation of enantiomers and determination of enantiomeric excess |
2 Oxan 2 Yloxy Cyclopentyl Methanol As a Key Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Natural Products and Bioactive Molecules
The functionalized cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and biologically active molecules. [2-(Oxan-2-yloxy)cyclopentyl]methanol represents a valuable chiral synthon for the enantioselective synthesis of these complex targets. The differential protection of the hydroxyl groups allows for sequential introduction of various side chains and functional groups, a key strategy in the total synthesis of prostaglandins (B1171923) and carbocyclic nucleosides.
Prostaglandins, a class of lipid compounds with diverse physiological effects, are characterized by a cyclopentane ring bearing two side chains. The synthesis of prostaglandins often involves the stereocontrolled functionalization of a cyclopentane precursor. nih.govnih.gov A building block like this compound could be employed to install the requisite stereochemistry and functionality. For instance, the primary alcohol can be oxidized to an aldehyde to allow for the introduction of one of the side chains via a Wittig reaction, while the THP-protected alcohol can be deprotected and subsequently oxidized or inverted to achieve the desired stereochemistry of the final product. youtube.comrsc.orgiitb.ac.in
Carbocyclic nucleosides are another important class of bioactive molecules where a cyclopentane ring mimics the furanose sugar of natural nucleosides. nih.govbohrium.comusu.edu These analogues often exhibit potent antiviral and anticancer activities. The synthesis of carbocyclic nucleosides requires the stereoselective attachment of a nucleobase to a functionalized cyclopentane core. wgtn.ac.nznih.gov An intermediate such as this compound could be converted into a key amine- or electrophile-containing cyclopentane derivative for the crucial coupling reaction with a heterocyclic base. The primary alcohol can be further elaborated to introduce the 5'-hydroxyl equivalent of the nucleoside.
| Compound Class | Example | Biological Activity |
|---|---|---|
| Prostaglandins | Prostaglandin (B15479496) E2 | Inflammation, pain, fever |
| Carbocyclic Nucleosides | Carbovir | Antiviral (HIV) |
| Muraymycin Analogs | Cyclopentane-based analogs | Antibacterial |
Building Block for the Development of New Organic Materials and Specialty Chemicals
The unique structural features of this compound also make it an attractive starting material for the development of novel organic materials and specialty chemicals. The bifunctionality of the molecule, with its primary alcohol and a protected secondary alcohol, allows for its incorporation into polymeric structures or for its conversion into a variety of functionalized small molecules. nih.gov
For instance, after deprotection of the THP ether, the resulting diol can be used as a monomer in condensation polymerization to produce polyesters or polyurethanes. The rigid cyclopentane core would impart specific thermal and mechanical properties to the resulting polymers. Furthermore, the primary alcohol can be selectively modified to introduce other polymerizable groups, such as acrylates or epoxides, leading to the formation of cross-linked materials with tailored properties. The synthesis of functional cyclic carbonate monomers from diols is another avenue for creating biodegradable polycarbonates for biomaterial applications. diva-portal.org
The derivatization of this compound can also lead to a range of specialty chemicals. For example, esterification or etherification of the hydroxyl groups can produce novel solvents or plasticizers. The use of cyclopentyl methyl ether (CPME) as a green solvent in chemical synthesis highlights the potential for cyclopentane-based compounds in sustainable chemistry. nih.govresearchgate.net The chiral nature of the molecule can also be exploited to synthesize chiral ligands for asymmetric catalysis or as chiral resolving agents.
| Derivative Class | Potential Application |
|---|---|
| Di-esters | Plasticizers, lubricants |
| Di-ethers | Specialty solvents |
| Chiral ligands | Asymmetric catalysis |
| Functionalized monomers | Specialty polymers |
Derivatization for Mechanistic Chemical Biology Probes
Chemical biology probes are powerful tools for studying biological processes in their native environment. nih.govnih.govmdpi.com Photoaffinity probes, for example, are designed to bind to a specific target protein and, upon photoactivation, form a covalent bond, allowing for the identification of the protein and its binding site. nih.gov The design of these probes typically involves a scaffold molecule that provides the desired binding properties, a photoreactive group, and a reporter tag for detection. rsc.orgrsc.org
This compound can serve as a versatile scaffold for the synthesis of such probes. researchgate.net The primary alcohol provides a convenient handle for the attachment of a photoreactive group, such as a diazirine or a benzophenone, and a reporter tag, like a fluorophore or a biotin moiety, often via a linker. The cyclopentane core can be further functionalized to mimic the structure of a natural ligand for a target protein, thereby directing the probe to its intended biological target. The ability to stereoselectively synthesize derivatives of this compound is crucial for creating probes that can distinguish between different enantiomeric binding sites in proteins.
| Modification | Attached Moiety | Purpose |
|---|---|---|
| Derivatization of primary alcohol | Photoreactive group (e.g., diazirine, benzophenone) | Covalent cross-linking to target protein |
| Reporter tag (e.g., fluorophore, biotin, alkyne) | Detection and isolation of the labeled protein | |
| Modification of cyclopentane ring | Pharmacophore of a known ligand | Target-specific binding |
Computational and Theoretical Chemistry Studies on 2 Oxan 2 Yloxy Cyclopentyl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are routinely used to investigate the electronic structure and molecular properties of organic compounds. nih.govresearchgate.net For [2-(Oxan-2-yloxy)cyclopentyl]methanol, these calculations could determine optimized molecular geometry, bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges. Such data would illuminate the distribution of electron density within the molecule and identify the most reactive sites.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Property | Calculated Value | Method/Basis Set |
| Dipole Moment | Data not available | B3LYP/6-311++G(d,p) |
| HOMO Energy | Data not available | B3LYP/6-311++G(d,p) |
| LUMO Energy | Data not available | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | Data not available | B3LYP/6-311++G(d,p) |
This table is illustrative and does not represent actual published data.
Molecular Dynamics Simulations for Conformational Space Exploration
Due to the flexibility of the cyclopentyl and oxane rings, as well as the rotatable bonds connecting the fragments, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations could be employed to explore this conformational space, identifying low-energy conformers and understanding the dynamic behavior of the molecule in different environments (e.g., in various solvents or at different temperatures). This information is crucial for understanding its interactions with other molecules.
Computational Prediction of Spectroscopic Signatures
Computational methods are also valuable for predicting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. researchgate.netpnrjournal.com By calculating vibrational frequencies or chemical shifts, researchers can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds. For instance, the calculated IR spectrum could help assign specific peaks to the stretching and bending modes of the various functional groups present in this compound. Studies on simpler cyclic ethers have shown that the OH-stretching frequency is sensitive to hydrogen bonding and the ring size of the ether. nih.gov
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | Data not available |
| C-O-C (ether) | Asymmetric Stretching | Data not available |
| C-H (alkane) | Stretching | Data not available |
This table is illustrative and does not represent actual published data.
Elucidation of Reaction Mechanisms via Transition State Modeling
The formation and cleavage of the THP ether are fundamental reactions in organic synthesis. wikipedia.org Transition state modeling could be used to investigate the mechanisms of these processes for this compound. By locating transition state structures and calculating activation energies, computational chemists can provide a detailed picture of the reaction pathway, explaining the role of catalysts (typically acids) and predicting reaction rates. organic-chemistry.org
Future Research Directions and Emerging Paradigms in the Chemistry of 2 Oxan 2 Yloxy Cyclopentyl Methanol
Integration with Flow Chemistry and Microreactor Technology for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including superior heat and mass transfer, enhanced safety, and greater scalability. nih.govnih.govrug.nlmdpi.com For the synthesis of [2-(Oxan-2-yloxy)cyclopentyl]methanol, which involves the protection of a hydroxyl group as a tetrahydropyranyl (THP) ether, flow chemistry presents a compelling avenue for process intensification. nih.gov
Microreactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control is particularly beneficial for the acid-catalyzed tetrahydropyranylation reaction, enabling optimization to maximize yield and minimize the formation of byproducts. The use of packed-bed reactors containing immobilized catalysts can further streamline the synthesis, allowing for a continuous process where the product stream is free of catalyst, simplifying purification. nih.gov
Table 1: Comparison of Batch vs. Potential Flow Synthesis for Tetrahydropyranylation
| Parameter | Conventional Batch Synthesis | Projected Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mixing | Diffusion-controlled, potential for inhomogeneity | Rapid and efficient, enhanced reaction rates |
| Scalability | Difficult, requires larger vessels | Readily scalable by numbering-up or extended run times |
| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, inherently safer |
| Catalyst | Homogeneous, requires quenching and removal | Heterogeneous (packed-bed), easy separation |
This table presents a conceptual comparison based on established principles of flow chemistry, illustrating the potential advantages for the synthesis of this compound.
Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling data-driven optimization and prediction. beilstein-journals.orgchemrxiv.org For a molecule like this compound, AI can be applied in several key areas.
Secondly, ML models can be employed for reaction optimization. By using techniques such as Bayesian optimization, algorithms can intelligently explore the reaction space (e.g., temperature, concentration, catalyst loading, solvent) to identify the optimal conditions for the synthesis of this compound with minimal experimental effort. nih.govnih.gov This is particularly valuable when dealing with complex reaction mixtures or when trying to maximize stereoselectivity in related transformations. nih.govresearchgate.netarxiv.org For example, in the synthesis of a chiral analogue, ML could predict the enantiomeric excess based on the catalyst and reaction parameters. nih.govdigitellinc.com
Table 2: Illustrative Data for Machine Learning-Assisted Optimization of a Generic C-O Bond Formation
| Experiment | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1.0 | 25 | 4 | 75 |
| 2 | 2.0 | 40 | 2 | 88 |
| 3 (Predicted) | 1.5 | 35 | 2.5 | 92 |
| 4 | 0.5 | 50 | 3 | 81 |
This is a hypothetical data table demonstrating how a machine learning algorithm, after a few initial experiments, can predict optimal conditions for a reaction, a strategy directly applicable to the synthesis of this compound.
Exploration of Novel Catalytic Systems for Sustainable Transformations
The development of more sustainable and efficient catalytic systems is a cornerstone of modern organic chemistry. For the synthesis and transformation of this compound, future research will likely focus on several key areas of catalysis.
For the tetrahydropyranylation step, there is a continuous drive to replace traditional homogeneous acid catalysts with recyclable, heterogeneous alternatives. Solid-supported catalysts, such as NH4HSO4 on silica (B1680970), zeolites, or acidic resins, offer simplified workup procedures and the potential for use in continuous flow reactors. nih.govorganic-chemistry.org Research into novel, mild catalysts, including organocatalysts and metal-organic frameworks (MOFs), could lead to even more selective and environmentally benign protection methodologies. numberanalytics.com For instance, biopolymer-based catalysts are emerging as environmentally friendly options. scielo.org.zamdpi.com
Beyond the synthesis of the title compound, novel catalytic systems can unlock new transformations of the cyclopentane (B165970) core or the protected alcohol. For example, recent advancements in the catalytic conversion of biomass-derived furfural (B47365) to cyclopentanol (B49286) and its derivatives highlight the potential for sustainable routes to cyclopentane-based molecules. frontiersin.orgfrontiersin.orgnih.govacs.org These methodologies could be adapted to create precursors for this compound from renewable feedstocks.
Moreover, the development of catalysts for the selective functionalization of the cyclopentane ring while the hydroxyl group is protected would open up new avenues for creating a diverse range of derivatives. This could include C-H activation catalysts for direct functionalization or catalysts for stereoselective reactions on the cyclopentane scaffold.
Table 3: Comparison of Catalytic Systems for Tetrahydropyranylation of Alcohols
| Catalyst System | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Homogeneous, CH2Cl2, rt | Inexpensive, effective | Acidic workup, not recyclable |
| NH4HSO4@SiO2 | Heterogeneous, CPME, rt | Recyclable, mild conditions, green solvent | Requires catalyst preparation |
| Bismuth Triflate | Homogeneous, solvent-free | Low toxicity, air-insensitive | Metal-based, requires removal |
| Zeolite H-beta | Heterogeneous, solvent | Recyclable, mild, high yield | Can require higher temperatures |
This table summarizes and compares various catalytic systems reported for the formation of THP ethers, indicating promising avenues for the sustainable synthesis of this compound. nih.govorganic-chemistry.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [2-(Oxan-2-yloxy)cyclopentyl]methanol via transesterification?
- Methodological Answer : The transesterification reaction between cyclopentyl acetate and methanol is exothermic, with optimal conditions including:
- Temperature : 323.15–343.15 K (50–70°C) .
- Molar Ratio : Methanol to cyclopentyl acetate at 3:1–4:1 .
- Catalyst : Strong acidic cation-exchange resins (e.g., QRE-01) in fixed-bed reactors improve yield (55.3% conversion, 99.5% selectivity) .
Q. How can researchers characterize the structure of this compound?
- Methodological Answer : Use spectroscopic and chromatographic techniques:
- NMR : Analyze and spectra to confirm cyclopentyl and oxan-2-yloxy moieties. Reference NMR data for similar cyclopentanol derivatives (e.g., chemical shifts for hydroxyl and ether groups) .
- Mass Spectrometry : Confirm molecular weight (CHO) and fragmentation patterns.
- HPLC/GC-MS : Identify impurities or byproducts using retention times and mass profiles .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate organic waste and collaborate with certified disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can thermodynamic data discrepancies between theoretical calculations and experimental results be resolved?
- Methodological Answer :
- Validate Models : Compare calculated equilibrium constants (e.g., using group contribution methods) with experimental conversions. For transesterification, discrepancies may arise from side reactions or catalyst inefficiency .
- Adjust Parameters : Recalibrate heat capacity or enthalpy values using experimental data (e.g., liquid heat capacities from 273.15–373.15 K) .
- Example : Thermodynamic predictions for cyclopentene addition-esterification matched experiments within 5% error .
Q. What strategies optimize reaction kinetics for this compound synthesis?
- Methodological Answer :
- Temperature Gradients : Use stepwise heating (e.g., 323.15 K → 343.15 K) to balance exothermicity and reaction rate .
- Catalyst Loading : Increase resin catalyst surface area to enhance methanol-cyclopentyl acetate interaction .
- Space Velocity : Maintain mass space velocity ≤2.0 h to avoid premature catalyst deactivation .
Q. How do molar ratios of reactants affect yield and selectivity in transesterification?
- Methodological Answer :
- Excess Methanol : A 4:1 molar ratio increases cyclopentyl acetate conversion but raises separation costs. Optimal trade-off at 3:1 .
- Byproduct Formation : Higher methanol ratios reduce esterification side products (e.g., methyl acetate) .
- Data : At 3:1, conversion reaches 55.3%; selectivity remains >99% .
Q. What alternative catalytic systems enable cyclization of intermediates to form the oxan-2-yloxy group?
- Methodological Answer :
- Acidic Catalysts : Boron trifluoride diethyl etherate facilitates cyclization of hydroxy acids into tetrahydropyran derivatives .
- Solid Acids : Zeolites or sulfonated polymers may reduce corrosion and improve recyclability vs. liquid acids .
- Regioselectivity : Monitor ring-opening/closure dynamics using NMR to optimize oxan ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
